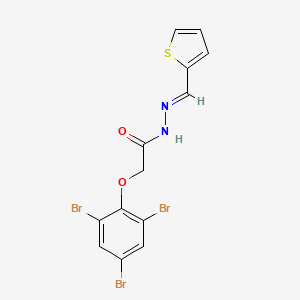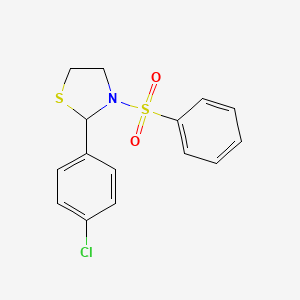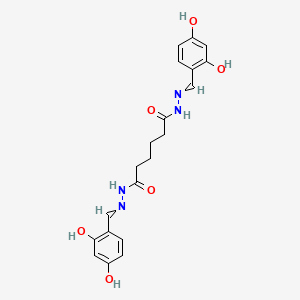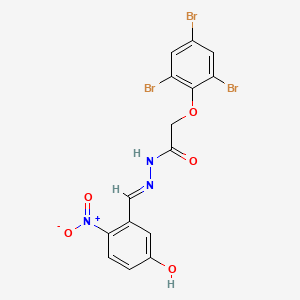
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide
説明
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide, also known as CHIR-99021, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) which plays a crucial role in the regulation of various cellular processes including cell proliferation, differentiation, and apoptosis. The compound has been shown to have a wide range of applications in various fields of research including stem cell biology, neurobiology, and cancer research.
作用機序
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide is a potent and selective inhibitor of GSK-3 which is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes including cell proliferation, differentiation, and apoptosis. GSK-3 has two isoforms, GSK-3α and GSK-3β, which are highly conserved and share similar substrate specificities. This compound inhibits GSK-3 by binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It promotes the self-renewal and pluripotency of embryonic stem cells and iPSCs by activating the Wnt/β-catenin signaling pathway. The compound has also been shown to promote the differentiation of iPSCs into various cell types including neurons, cardiomyocytes, and hepatocytes. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3 which allows for the specific inhibition of this kinase without affecting other signaling pathways. The compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations as a research tool. It has poor solubility in water which can limit its use in certain experiments. In addition, the compound has a short half-life which requires frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for the use of 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide in scientific research. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties such as increased solubility and longer half-life. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, this compound may have potential applications in regenerative medicine and tissue engineering by promoting the differentiation of stem cells into specific cell types.
科学的研究の応用
4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has been extensively used in scientific research as a tool to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells (iPSCs). The compound has also been used to differentiate iPSCs into various cell types including neurons, cardiomyocytes, and hepatocytes. In addition, this compound has been shown to have neuroprotective effects and has been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-chloro-2-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-10-1-2-11(12(18)7-10)13(19)17-16-8-9-3-5-15-6-4-9/h1-8,18H,(H,17,19)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXYFNQQFSDPDK-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NN=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)N/N=C/C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-methylbenzoyl)amino]isophthalamide](/img/structure/B3856174.png)
![2-(2-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3856179.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856180.png)


![2-(2-bromo-4-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3856196.png)

![1-(4-pentylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856198.png)
![1-[1-(cyclobutylcarbonyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3856203.png)
![4-[2-(4-chlorobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B3856208.png)



![N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B3856245.png)
